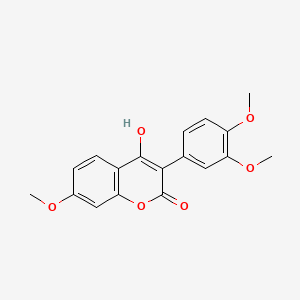

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the chromone ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chromones with various functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

Mescaline: A naturally occurring compound with methoxy groups at the 3, 4, and 5 positions.

3,4-Dimethoxycinnamic acid: A compound with similar methoxy substitution patterns.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one is unique due to its chromone ring system combined with methoxy and hydroxy functional groups. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-hydroxy-7-methoxy-2H-chromen-2-one, also known as a methoxy-substituted coumarin, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C18H16O6

- IUPAC Name : this compound

- CAS Number : 54678443

The structure features a coumarin backbone with methoxy groups that enhance its biological activity. The presence of hydroxyl groups contributes to its potential antioxidant properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Case Study : In a study involving the MCF-7 cell line, the compound demonstrated an IC50 value of 4.33 µM, indicating potent anticancer activity. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

-

Mechanism : It inhibits pro-inflammatory cytokines and reduces nitric oxide production in activated macrophages. This effect is mediated through the suppression of the PI3K/Akt pathway.

Cytokine Concentration (µM) Effect IL-6 32.1 Decreased expression MCP1 38.7 Decreased expression - Research Findings : In vivo studies have shown that treatment with the compound significantly reduced neutrophil infiltration in models of acute inflammation, suggesting its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

-

Activity Against Fungi : The compound has demonstrated antifungal activity against various strains, including Candida species. Its mechanism involves disrupting fungal cell membrane integrity.

Fungal Strain Minimum Inhibitory Concentration (MIC) Candida albicans 0.5 µg/mL Aspergillus niger 1 µg/mL - Study Insights : A study reported that the compound exhibited significant antifungal activity with MIC values comparable to standard antifungal agents .

Properties

CAS No. |

56407-04-6 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-hydroxy-7-methoxychromen-2-one |

InChI |

InChI=1S/C18H16O6/c1-21-11-5-6-12-14(9-11)24-18(20)16(17(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,19H,1-3H3 |

InChI Key |

HSSZUNBBDZRWAH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.